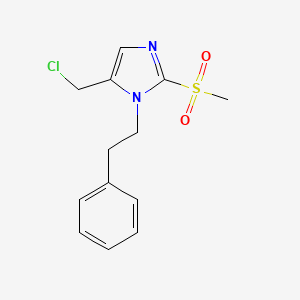

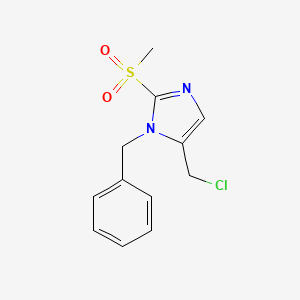

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole (CMSPI) is a novel synthetic compound that is used as a reagent in a variety of scientific and industrial applications. CMSPI is a highly efficient and versatile reagent that is used in a range of synthetic organic chemistry processes. It is also used in the synthesis of various compounds, including pharmaceutical, agricultural, and industrial products. In addition, CMSPI has been found to be useful in the biochemistry and physiology research fields.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds interact with organisms causing diseases like sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .

Mode of Action

For instance, the compound TPCK, a potent serine protease inhibitor, reacts with the retinoblastoma protein (RB)-binding core of HPV-18 E7 protein and abolishes its RB-binding capability .

Biochemical Pathways

For instance, in aromatic rice varieties, the differential aroma levels could be attributed to differential regulation of metabolites and genes, belonging to 2-acetyl-1-pyrroline, shikimate, oxylipin, and terpenoid metabolic pathways .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole in lab experiments include its high efficiency, versatility, and low cost. This compound is also highly stable and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively easy to handle and use in laboratory experiments.

The main limitation of using this compound in lab experiments is its toxicity. This compound is toxic and should be handled with care. In addition, this compound is a strong electrophile and can react with nucleophiles, which can lead to unwanted side reactions.

Orientations Futures

There are a number of potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole. One potential direction is the development of new and improved synthetic methods for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and industrial products. Another potential direction is the development of new and improved methods for the synthesis of peptides and proteins, as well as nucleic acid analogs. Additionally, this compound could be used in the development of new and improved antibiotics, antifungal agents, and other drugs. Finally, this compound could be used in the development of new and improved materials, such as polymers and nanomaterials.

Méthodes De Synthèse

The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole is a multi-step process that begins with the reaction of 5-chloro-2-methanesulfonyl-1-phenylethyl alcohol with 1-chloro-2-methylbenzimidazole. This reaction is carried out in a glass vessel under a nitrogen atmosphere at a temperature of 70°C. After the reaction is complete, the product is filtered and washed with aqueous sodium hydroxide solution and then dried. The final product is a white crystalline solid with a melting point of 91-93°C.

Applications De Recherche Scientifique

5-(Chloromethyl)-2-methanesulfonyl-1-(2-phenylethyl)-1H-imidazole has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and industrial products. It has also been used in the synthesis of various polymers and other materials. In addition, this compound has been used in the synthesis of various peptides and proteins, as well as in the synthesis of various nucleic acid analogs. This compound has also been used in the synthesis of various antibiotics, antifungal agents, and other drugs.

Propriétés

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-(2-phenylethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-19(17,18)13-15-10-12(9-14)16(13)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFSNIKRYQUCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)